5-chloro-4,6-dimethyl-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile
Description
This compound is a pyridine derivative featuring a chloro group at position 5, methyl groups at positions 4 and 6, and a complex azetidine-substituted octahydrocyclopenta[c]pyrrole moiety at position 2.
Properties
IUPAC Name |
2-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-5-chloro-4,6-dimethylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4/c1-11-16(6-20)18(21-12(2)17(11)19)23-9-15(10-23)22-7-13-4-3-5-14(13)8-22/h13-15H,3-5,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAJOEXPMBDJPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)N2CC(C2)N3CC4CCCC4C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-4,6-dimethyl-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C16H22ClN3 |
| Molecular Weight | 295.82 g/mol |
| IUPAC Name | 5-chloro-4,6-dimethyl-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile |
| Canonical SMILES | CC1=C(C(=CN=C1)C#N)C(C)(C)N2CCCCC2C2CCN(C2)C1=C(C=C(C=N1)Cl)C |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit urease activity, which is crucial for the survival of certain pathogens like Helicobacter pylori .
- Receptor Modulation : Preliminary studies suggest that it might act as a modulator of neurotransmitter receptors, influencing pathways related to pain and inflammation .
- Anticancer Activity : The compound has been evaluated for its anticancer properties against various cell lines. Although initial screenings indicated low activity, further structural modifications could enhance its efficacy .
In Vitro Studies
- Urease Inhibition : In vitro assays demonstrated that derivatives of similar pyridine compounds exhibit significant urease inhibition with IC50 values ranging from 2.0 µM to 23.2 µM . This suggests that the target compound may possess similar inhibitory properties.
- Anticancer Screening : A study conducted by the National Cancer Institute evaluated the anticancer activity at a concentration of 10 µM against a panel of approximately sixty cancer cell lines. The results indicated variable growth inhibition rates across different cancer types, with an average growth value of 104.68%, indicating low anticancer activity .
Case Studies
- Case Study on Urease Inhibition :
- Anticancer Activity Evaluation :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility : The bulky azetidine-pyrrolidine group in the target compound may reduce aqueous solubility compared to the dihydro-pyridinecarbonitrile in , which has a polar oxo group.
- Melting Points: Pyridine derivatives with aromatic amino groups (e.g., 3a) exhibit higher melting points (>270°C) due to strong intermolecular hydrogen bonding, while pyrano-pyrazoles (e.g., 3s) melt at lower temperatures (~170°C) .
Research Implications and Gaps
- Activity Data: No direct biological data are available for the target compound. Its design suggests optimization for target binding, but empirical studies are needed.
- Synthetic Challenges : The azetidine-pyrrolidine substituent’s synthesis likely requires specialized reagents or catalysts, contrasting with simpler analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
